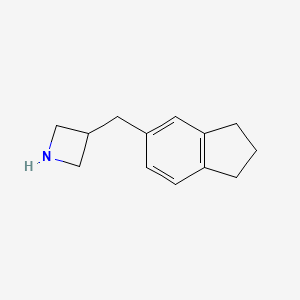

3-((2,3-Dihydro-1h-inden-5-yl)methyl)azetidine

Descripción

Propiedades

Fórmula molecular |

C13H17N |

|---|---|

Peso molecular |

187.28 g/mol |

Nombre IUPAC |

3-(2,3-dihydro-1H-inden-5-ylmethyl)azetidine |

InChI |

InChI=1S/C13H17N/c1-2-12-5-4-10(7-13(12)3-1)6-11-8-14-9-11/h4-5,7,11,14H,1-3,6,8-9H2 |

Clave InChI |

ICVAYSYPMSMCOL-UHFFFAOYSA-N |

SMILES canónico |

C1CC2=C(C1)C=C(C=C2)CC3CNC3 |

Origen del producto |

United States |

Métodos De Preparación

Preparation Methods of 3-((2,3-Dihydro-1H-inden-5-yl)methyl)azetidine

General Synthetic Strategies

The synthesis of azetidine derivatives typically involves:

- Intramolecular cyclization of amino alcohols or haloamines to form the azetidine ring.

- Nucleophilic substitution reactions where an azetidine ring is introduced onto a pre-formed aromatic or alicyclic scaffold.

- Functional group transformations on azetidine precursors to install the indenylmethyl moiety.

Reported Synthetic Routes

Cyclization of Amino Alcohol Precursors

According to a PhD thesis from the University of Birmingham, azetidine derivatives can be synthesized efficiently via intramolecular displacement reactions. For example, tosylated amino alcohols undergo cyclization to form azetidine rings with yields up to 92%. This approach can be adapted to synthesize this compound by designing a precursor where the amino group and a suitable leaving group are positioned to cyclize, forming the azetidine ring attached to the indenyl moiety.

Alkylation of Azetidine with Indenylmethyl Halides

Another approach involves the alkylation of azetidine nitrogen with a 2,3-dihydro-1H-inden-5-ylmethyl halide. This method requires:

- Preparation of the indenylmethyl halide via halogenation of the corresponding alcohol or via direct halogenation of the methyl substituent on the indene ring.

- Subsequent nucleophilic substitution with azetidine under basic conditions to yield the target compound.

This method benefits from straightforward reaction conditions and the availability of starting materials.

Multi-step Synthesis via Oxime and Oxadiazole Intermediates

Patent literature (WO2021195396A1) describes synthetic sequences involving oxime and oxadiazole intermediates linked to 2,3-dihydro-1H-indene derivatives, which can be functionalized further to introduce azetidine moieties through nucleophilic substitution reactions. Although these methods focus on more complex derivatives, the chemistry principles can be adapted for the target compound.

Example Synthesis Protocol (Adapted)

| Step | Reagents & Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1 | 2,3-Dihydro-1H-inden-5-ylmethanol + PBr3 or SOCl2 | Conversion of alcohol to indenylmethyl bromide or chloride | Moderate to high yield |

| 2 | Azetidine + Base (e.g., K2CO3) in DMF or MeCN | Nucleophilic substitution of halide by azetidine nitrogen | Yields vary, typically 50-80% |

| 3 | Purification by recrystallization or chromatography | Isolation of pure this compound | Purity confirmed by NMR, MS |

This approach is consistent with known methods for azetidine alkylation and indene functionalization.

Analytical Characterization

- NMR Spectroscopy: Characteristic signals include methylene protons linking azetidine and indene, azetidine ring protons, and aromatic protons of the indene.

- Mass Spectrometry: Molecular ion peak consistent with the molecular weight of the compound.

- IR Spectroscopy: Absorptions corresponding to azetidine N-H stretching and aromatic C-H stretching.

- Elemental Analysis: Confirms the molecular formula.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reactions | Advantages | Limitations |

|---|---|---|---|---|

| Intramolecular cyclization of tosylated amino alcohols | Amino alcohol precursors | Cyclization via nucleophilic displacement | High yields, regioselective | Requires precursor synthesis |

| Alkylation of azetidine with indenylmethyl halides | Azetidine, indenylmethyl halide | Nucleophilic substitution | Straightforward, scalable | Halide preparation needed |

| Multi-step synthesis via oxime/oxadiazole intermediates | Indene derivatives, oxime reagents | Sequential functionalization, nucleophilic substitution | Access to diverse derivatives | More complex, lower overall yield |

Análisis De Reacciones Químicas

Types of Reactions

3-((2,3-Dihydro-1h-inden-5-yl)methyl)azetidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into more saturated derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives .

Aplicaciones Científicas De Investigación

3-((2,3-Dihydro-1h-inden-5-yl)methyl)azetidine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies of enzyme interactions and receptor binding.

Industry: It can be used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 3-((2,3-Dihydro-1h-inden-5-yl)methyl)azetidine involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, modulating their activity. The 2,3-dihydro-1H-indene moiety may contribute to the compound’s binding affinity and specificity .

Comparación Con Compuestos Similares

Structural Variations and Physicochemical Properties

The following table summarizes key analogs and their properties:

Key Observations :

- Lipophilicity : The methylene-linked analog exhibits higher LogD (estimated ~1.5) compared to the ether-linked variant (LogD ~0.8), suggesting enhanced membrane permeability for CNS penetration .

- Aromatic Substitution : The dimethoxyphenyl-methanamine analog (LogD ~2.0) demonstrates how electron-donating groups (e.g., methoxy) increase lipophilicity, a feature common in psychoactive compounds .

Challenges and Limitations

- Stereochemical Complexity : Azetidine’s small ring size imposes strain, complicating stereoselective synthesis. For example, ladostigil tartrate requires precise (2R,3R)-stereochemistry for activity .

- Stability : Ether-linked analogs (e.g., 3-(indenyloxy)azetidine) may exhibit hydrolytic instability compared to methylene-linked variants .

Actividad Biológica

3-((2,3-Dihydro-1H-inden-5-yl)methyl)azetidine is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features an azetidine ring substituted with a 2,3-dihydro-1H-indene moiety. This unique structure may contribute to its biological activities through various interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The indene moiety can engage in π-π interactions with aromatic residues in proteins, enhancing binding affinity. Additionally, the azetidine ring may facilitate the formation of covalent bonds with active sites on enzymes or receptors, leading to modulation of their activity .

Biological Activity Overview

Research has indicated several areas where this compound exhibits significant biological activity:

Anticancer Properties

Studies have explored the compound's potential as an anticancer agent. It has been reported to inhibit key pathways involved in tumor growth and proliferation. For instance, derivatives of azetidine have shown promising results in targeting DNA repair mechanisms in cancer cells .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against various bacterial strains, although further research is needed to establish its efficacy and mechanism .

Research Findings and Case Studies

Q & A

Q. How can researchers optimize reaction scalability for gram-scale synthesis?

- Methodological Answer : Transition from batch to flow chemistry for exothermic steps (e.g., azetidine ring closure). Catalytic systems like Pd(OAc)₂/Xantphos improve coupling efficiency in indene functionalization . For hazardous intermediates (e.g., trimethylsilyl bromide ), employ continuous extraction to enhance safety and yield.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.